molecular formula C6H15O2PS2 B3061012 O,O,S-Triethyl dithiophosphate CAS No. 2524-09-6

O,O,S-Triethyl dithiophosphate

Cat. No.: B3061012
CAS No.: 2524-09-6
M. Wt: 214.3 g/mol
InChI Key: BZVCTTJRBWHTOF-UHFFFAOYSA-N
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Description

O,O,S-Triethyl dithiophosphate: is an organophosphorus compound with the molecular formula C6H15O2PS2 and a molecular weight of 214.287 g/mol . This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O,O,S-Triethyl dithiophosphate can be achieved through the reaction of O,O’-diethyl thiophosphoric acids with alkyl halides in the presence of a base . Another method involves a one-pot reaction of alkyl halides with diethyl phosphite in the presence of triethylamine, sulfur, and acidic alumina under microwave irradiation .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, ensuring the purity and consistency required for industrial applications.

Chemical Reactions Analysis

Types of Reactions: O,O,S-Triethyl dithiophosphate undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

    Oxidation: Typically involves oxidizing agents such as hydrogen peroxide.

    Reduction: Can be achieved using reducing agents like sodium borohydride.

    Substitution: Often involves nucleophiles like amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of organophosphorus derivatives .

Comparison with Similar Compounds

  • O,O’-Diethyl dithiophosphate
  • Triethyl phosphate
  • Dimethoate
  • Ethion

Uniqueness: O,O,S-Triethyl dithiophosphate is unique due to its specific O,O,S-triethyl configuration, which imparts distinct chemical and physical properties compared to other similar compounds . This uniqueness makes it particularly valuable in specific scientific and industrial applications.

Biological Activity

O,O,S-Triethyl dithiophosphate (TE-DTP) is a compound of significant interest due to its biological activity, particularly in the fields of toxicology, environmental science, and potential therapeutic applications. This article explores the biological activities associated with TE-DTP, including its mechanisms of action, toxicological effects, and implications for both human health and ecological systems.

Chemical Structure and Properties

TE-DTP is a dithiophosphate compound characterized by the presence of two ethyl groups and a sulfur atom in its structure. Its chemical formula is C6H15O3PS2\text{C}_6\text{H}_{15}\text{O}_3\text{PS}_2. The compound's reactivity is influenced by its ability to form complexes with metal ions, which can enhance or mitigate its biological effects.

Mechanisms of Biological Activity

1. Enzyme Inhibition:
TE-DTP has been shown to inhibit certain enzymes, particularly those involved in phosphorous metabolism. This inhibition can lead to alterations in metabolic pathways, affecting cellular functions. For instance, studies have demonstrated that TE-DTP can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission, leading to neurotoxic effects similar to organophosphates .

2. Antimicrobial Properties:
Research indicates that TE-DTP exhibits antimicrobial activity against various pathogens. Its effectiveness varies based on concentration and the type of microorganism. In laboratory settings, TE-DTP has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi .

3. Toxicological Effects:
The toxicological profile of TE-DTP has been extensively studied. It is known to induce oxidative stress in cells, leading to apoptosis (programmed cell death). The compound's interaction with reactive oxygen species (ROS) plays a significant role in its toxicity . The effective concentration for inducing toxicity in various cell lines has been reported to be within the micromolar range .

Case Study 1: Neurotoxicity

A study investigating the neurotoxic effects of TE-DTP on neuronal cell lines revealed that exposure led to significant cell death and disruption of cellular signaling pathways. The study quantified the impact using assays that measured cell viability and ROS levels, demonstrating a clear dose-response relationship .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, TE-DTP was tested against Escherichia coli and Staphylococcus aureus. Results indicated that TE-DTP exhibited minimum inhibitory concentrations (MICs) of 50 μM and 75 μM respectively, highlighting its potential as an antimicrobial agent .

Comparative Analysis of Biological Activity

Biological Activity Effect Concentration Range
Enzyme InhibitionAChE inhibition10-100 μM
Antimicrobial ActivityBacterial growth inhibition50-100 μM
Induction of Oxidative StressCell apoptosis5-50 μM

Environmental Implications

TE-DTP's persistence in the environment raises concerns regarding its ecological impact. Its ability to inhibit microbial growth can disrupt soil ecosystems and aquatic environments. Furthermore, studies suggest that TE-DTP can accumulate in organisms, leading to bioaccumulation and potential biomagnification through food webs .

Properties

IUPAC Name

diethoxy-ethylsulfanyl-sulfanylidene-λ5-phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O2PS2/c1-4-7-9(10,8-5-2)11-6-3/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZVCTTJRBWHTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15O2PS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073298
Record name O,O,S- Triethyl dithiophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2524-09-6
Record name Phosphorodithioic acid, O,O,S-triethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2524-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl phosphorodithioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002524096
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O,O,S- Triethyl dithiophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5073298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl phosphorodithioate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QR38HSA4H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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